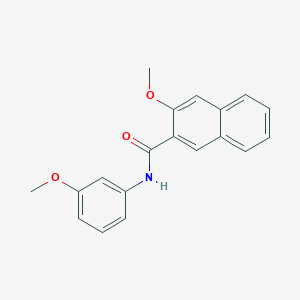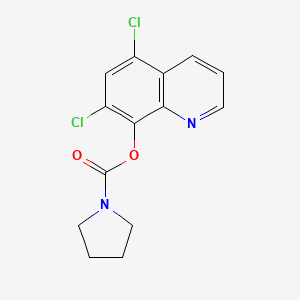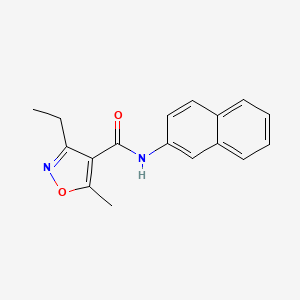
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide, also known as MMNA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MMNA belongs to the family of naphthamides, which are known for their diverse biological activities.
科学的研究の応用
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is not fully understood. However, it has been suggested that 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death.
実験室実験の利点と制限
3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been found to be non-toxic to normal cells, making it a good candidate for further research. However, one limitation of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
将来の方向性
There are several future directions for research on 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. One area of interest is the development of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as a potential anti-cancer agent. Further studies are needed to determine the efficacy of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide in animal models and clinical trials. Another area of interest is the potential use of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide as an anti-inflammatory agent. 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide has been shown to possess anti-inflammatory properties, and further studies are needed to determine its potential therapeutic applications in inflammatory diseases. Finally, further studies are needed to determine the optimal dosage and administration of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide for therapeutic applications.
合成法
The synthesis of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide involves the reaction of 3-methoxyaniline with 2-naphthoyl chloride in the presence of a base. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide. The purity of 3-methoxy-N-(3-methoxyphenyl)-2-naphthamide can be increased using column chromatography.
特性
IUPAC Name |
3-methoxy-N-(3-methoxyphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-16-9-5-8-15(12-16)20-19(21)17-10-13-6-3-4-7-14(13)11-18(17)23-2/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENMTYKXDCWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5818745.png)
![1'-(2-phenoxyethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5818754.png)
![ethyl 3-amino-4-[(benzylamino)carbonyl]-5-methyl-2-thiophenecarboxylate](/img/structure/B5818760.png)
![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
